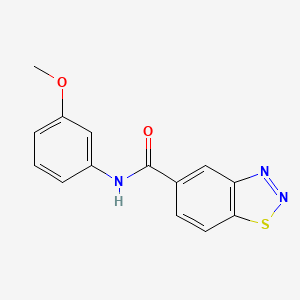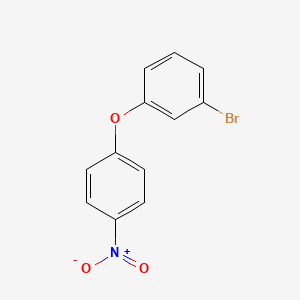
N-cyclopentyl-N'-(2-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N’-(2-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(2-methoxybenzyl)thiourea typically involves the reaction of cyclopentylamine with 2-methoxybenzyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
While specific industrial production methods for N-cyclopentyl-N’-(2-methoxybenzyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-cyclopentyl-N’-(2-methoxybenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the reagents used.
科学研究应用
N-cyclopentyl-N’-(2-methoxybenzyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-cyclopentyl-N’-(2-methoxybenzyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the biological activity of the target molecules. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-cyclopentyl-N’-(2-methoxyphenyl)thiourea
- N-cyclopentyl-N’-(2-methoxyethyl)thiourea
- N-cyclopentyl-N’-(2-methoxypropyl)thiourea
Uniqueness
N-cyclopentyl-N’-(2-methoxybenzyl)thiourea is unique due to the presence of both the cyclopentyl and methoxybenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-cyclopentyl-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-9-5-2-6-11(13)10-15-14(18)16-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWQYIYXUSTEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
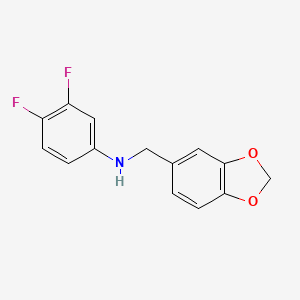
![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![N-(4-METHOXYPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5696434.png)
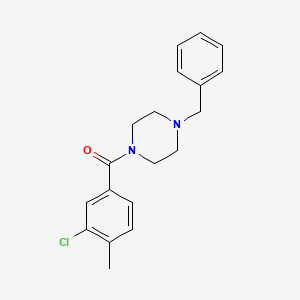
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(4-nitrobenzoyl)oxy]methyl]-](/img/structure/B5696453.png)
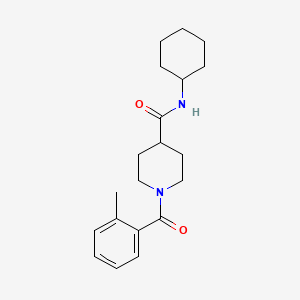
![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)

